molecular formula C19H21ClN2O3S2 B2518900 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1099783-43-3

2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2518900
CAS No.: 1099783-43-3
M. Wt: 424.96
InChI Key: MNDUASJDOYKOKB-UHFFFAOYSA-N
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Description

2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, a sulfonyl group, a piperidine ring, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the chlorothiophene derivative, which undergoes sulfonylation to introduce the sulfonyl group. This intermediate is then reacted with piperidine-2-carbonyl chloride to form the piperidine derivative. Finally, the tetrahydroisoquinoline moiety is introduced through a cyclization reaction under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
  • 1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine
  • Indole derivatives

Uniqueness

2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S2/c20-17-8-9-18(26-17)27(24,25)22-11-4-3-7-16(22)19(23)21-12-10-14-5-1-2-6-15(14)13-21/h1-2,5-6,8-9,16H,3-4,7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDUASJDOYKOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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